3-(2,4-Dimethylphenoxy)propanoic acid

Description

Contextualizing 3-(2,4-Dimethylphenoxy)propanoic Acid within the Broader Class of Phenoxy Acid Chemistry

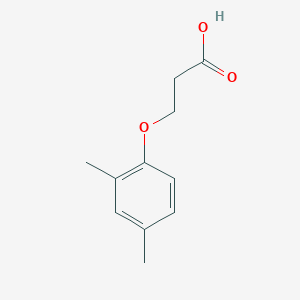

This compound belongs to the family of phenoxy acids, which are derivatives of carboxylic acids and phenol. The core structure consists of a phenyl ring connected to the carboxylic acid moiety through an ether linkage. Specifically, in this compound, the phenoxy group is substituted with two methyl groups at the 2 and 4 positions of the benzene (B151609) ring, and the propanoic acid chain is attached to the phenolic oxygen.

Below is a data table outlining some of the key chemical and physical properties of this compound and a related isomer.

| Property | This compound | 3-(3,4-Dimethylphenoxy)propanoic acid |

| CAS Number | 15904-03-7 chiralen.com | 25173-39-1 lookchem.com |

| Molecular Formula | C11H14O3 chiralen.com | C11H14O3 lookchem.com |

| Molecular Weight | 194.23 g/mol chiralen.com | 194.23 g/mol lookchem.com |

| Physical Form | Not specified | Powder sigmaaldrich.com |

| Melting Point | Not specified | 154-156 °C sigmaaldrich.com |

| Hydrogen Bond Donor Count | Not specified | 1 lookchem.com |

| Hydrogen Bond Acceptor Count | Not specified | 3 lookchem.com |

| Rotatable Bond Count | Not specified | 4 lookchem.com |

Historical Perspectives on Phenoxy Acid Research and Analogous Compounds

The history of phenoxy acid research is closely intertwined with the development of modern agriculture. The discovery of phenoxyacetic acids in the 1940s marked a turning point in weed management. researchgate.net Compounds such as (4-chloro-2-methylphenoxy)acetic acid (MCPA) and 2,4-dichlorophenoxyacetic acid (2,4-D) were among the first selective herbicides developed, revolutionizing agricultural practices by enabling the control of broadleaf weeds in cereal crops. wikipedia.orgebsco.com

These early discoveries spurred further research into analogous compounds, including phenoxypropanoic acids. Scientists explored how modifications to the chemical structure, such as the addition of a methyl group to the propanoic acid side chain, could alter the herbicidal activity and selectivity. wikipedia.org This led to the development of compounds like mecoprop (B166265) and dichlorprop (B359615). wikipedia.org The research demonstrated that the stereochemistry of these chiral compounds was crucial, with biological activity often residing in only one of the enantiomers. wikipedia.org This foundational work laid the groundwork for the synthesis and investigation of a vast array of phenoxy acid derivatives, including this compound.

Broad Academic Significance of Phenoxypropanoic Acid Derivatives in Chemical Biology and Environmental Science

The academic significance of phenoxypropanoic acid derivatives extends beyond their historical use as herbicides. In chemical biology, these compounds and their analogues are explored for a variety of potential biological activities. Research has indicated that certain phenoxypropanoic acid derivatives may have applications in pharmaceuticals, with studies investigating their potential as anti-inflammatory agents and for the treatment of vascular diseases. ontosight.ai For example, derivatives have been designed as allosteric modulators of hemoglobin, with the potential to act as radiotherapy sensitizers in cancer treatment. mdpi.com

From an environmental science perspective, the widespread use of phenoxy acid-based herbicides has prompted extensive research into their environmental fate and impact. nih.gov Studies focus on their degradation pathways in soil and water, their potential for bioaccumulation, and their effects on non-target organisms. nih.gov Understanding the biodegradation and photodegradation of these compounds is crucial for assessing their environmental persistence and developing strategies for their removal from contaminated ecosystems. nih.gov The high mobility of many phenoxy acids in soil means they can be transported to surface and groundwater, making their environmental monitoring an important area of study. nih.gov

Strategies for the Chemical Synthesis of Phenoxypropanoic Acid Scaffolds

Alkylation and Formylation Approaches for Aryl Ether Formation

Alkylation of phenols is a fundamental method for the construction of the aryl ether bond. The Williamson ether synthesis, a classic and widely used method, involves the reaction of a phenoxide ion with an alkyl halide. In the context of this compound, this would typically involve the reaction of 2,4-dimethylphenoxide with a 3-halopropanoic acid or its ester. The phenoxide is generated in situ by treating the phenol with a base such as sodium hydroxide or potassium carbonate. The reaction is a nucleophilic substitution (SN2) process and is generally efficient for primary alkyl halides. masterorganicchemistry.comorgsyn.orgbyjus.comwikipedia.orgyoutube.com

Formylation of phenols, particularly ortho-formylation, can be a strategic step in the synthesis of more complex phenoxypropanoic acids. The Duff reaction and the Reimer-Tiemann reaction are classic methods for introducing a formyl group onto a phenolic ring. mdma.ch More modern methods, such as those employing magnesium chloride and triethylamine with paraformaldehyde, offer high regioselectivity for ortho-formylation. orgsyn.orgorgsyn.org This formyl group can then be used as a handle for further synthetic modifications before or after the formation of the propanoic acid side chain.

Nucleophilic Substitution Reactions in the Construction of Phenoxyacetic and Phenoxypropanoic Acids

Nucleophilic substitution is the cornerstone of phenoxyalkanoic acid synthesis. The Williamson ether synthesis, as mentioned earlier, is a prime example. masterorganicchemistry.comorgsyn.orgbyjus.comwikipedia.orgyoutube.com For the synthesis of phenoxyacetic acids, a common laboratory preparation involves the reaction of a phenol with chloroacetic acid in the presence of a base like sodium hydroxide. This reaction proceeds via the formation of the sodium phenoxide, which then acts as a nucleophile, displacing the chloride from chloroacetate.

The synthesis of R-2-phenoxypropionic acid (R-PPA), a key intermediate for certain herbicides, has been achieved through an etherification reaction between S-2-chloropropionic acid and phenol. researchgate.net This reaction highlights the utility of nucleophilic substitution in establishing the stereochemistry of chiral phenoxypropanoic acids. The choice of solvent, base, and reaction temperature are critical parameters that influence the yield and purity of the final product. Common solvents include alcohols, acetonitrile, and N,N-dimethylformamide. byjus.com

Table 1: Examples of Nucleophilic Substitution Reactions for Phenoxyalkanoic Acid Synthesis

| Phenolic Substrate | Alkylating Agent | Base | Solvent | Product | Reference |

| 4-Methylphenol | Chloroacetic acid | NaOH | Water | 4-Methylphenoxyacetic acid | |

| Phenol | S-2-Chloropropionic acid | Not specified | Not specified | R-2-Phenoxypropionic acid | researchgate.net |

| Salicylaldehyde | Chloroacetic acid | NaOH | Not specified | Ether of salicylaldehyde | orgsyn.org |

Oxidation Pathways for Carboxylic Acid Formation from Precursors

The carboxylic acid moiety of phenoxypropanoic acids can be introduced through the oxidation of a suitable precursor, such as a primary alcohol or an aldehyde. Primary alcohols can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (prepared from CrO₃ and H₂SO₄). nih.govunimi.itepa.govlibretexts.org The oxidation proceeds via an aldehyde intermediate, and to ensure complete conversion to the carboxylic acid, an excess of the oxidizing agent and heating under reflux are typically employed. nih.govepa.gov

More selective and milder oxidation methods have also been developed. For instance, a CrO₃-catalyzed oxidation using periodic acid (H₅IO₆) in wet acetonitrile can efficiently convert primary alcohols to carboxylic acids. organic-chemistry.org This method is advantageous as it often proceeds in excellent yield without significant racemization at adjacent chiral centers. organic-chemistry.org Another approach involves a two-step, one-pot procedure where the primary alcohol is first treated with sodium hypochlorite (NaOCl) and TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) under phase-transfer conditions, followed by oxidation with sodium chlorite (NaClO₂). nih.gov This protocol is compatible with many sensitive functional groups. nih.gov

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(2,4-dimethylphenoxy)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c1-8-3-4-10(9(2)7-8)14-6-5-11(12)13/h3-4,7H,5-6H2,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOIVIMILEOKLCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OCCC(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Environmental Dynamics and Biotransformation of Phenoxypropanoic Acids

Environmental Fate and Degradation Pathways

Phenoxypropanoic acids are recognized for their relatively high water solubility and limited adsorption to soil particles, which contributes to their mobility in terrestrial and aquatic systems. nih.gov Their environmental persistence is largely dictated by the efficiency of various degradation mechanisms that transform the parent compound into simpler, often less toxic, substances.

Microbial Degradation Processes in Soil and Aquatic Environments

The primary mechanism for the dissipation of phenoxypropanoic acids from the environment is microbial degradation. nih.govnih.gov A diverse array of soil and aquatic microorganisms, including bacteria and fungi, possess the enzymatic machinery to break down these compounds. nih.gov These microorganisms utilize the herbicide as a source of carbon and energy, initiating a cascade of biochemical reactions that lead to its mineralization. mdpi.com

The degradation process often begins with the cleavage of the ether bond that links the phenoxy group to the propanoic acid side chain. This initial step is a critical detoxification reaction. Subsequent steps involve the hydroxylation of the aromatic ring, followed by ring cleavage and further metabolism of the resulting aliphatic acids, which are then channeled into central metabolic pathways like the Krebs cycle. nih.gov

In soil, the rate of microbial degradation is influenced by the composition and activity of the microbial community. frontiersin.org Soils with a history of phenoxy acid herbicide application may exhibit enhanced degradation rates due to the acclimation and proliferation of specialized degrading microorganisms. researchgate.net Similarly, in aquatic environments, the presence of adapted microbial populations is crucial for the efficient removal of these compounds. nih.gov

Hydrolysis and Photodegradation Mechanisms of Phenoxy Acid Derivatives

In addition to microbial action, abiotic processes such as hydrolysis and photodegradation contribute to the transformation of phenoxypropanoic acids. nih.gov Hydrolysis, the chemical breakdown of a compound due to reaction with water, can be a significant degradation pathway, particularly for ester formulations of phenoxy acids. nih.gov The rate of hydrolysis is sensitive to both pH and temperature, with higher rates generally observed in alkaline waters and at elevated temperatures. nih.govcollectionscanada.gc.ca

Photodegradation, or photolysis, involves the breakdown of the herbicide molecule by sunlight. nih.gov This process is particularly relevant in shallow, sunlit waters and on the surface of soil and plants. The effectiveness of photodegradation is dependent on the intensity and wavelength of light, as well as the chemical form of the herbicide. nih.gov The primary products of photodegradation are often chlorophenols, which can themselves be subject to further degradation. nih.gov

Influence of Environmental Factors on Degradation Kinetics

The kinetics of 3-(2,4-Dimethylphenoxy)propanoic acid degradation are significantly modulated by a variety of environmental factors. These factors can directly affect the chemical stability of the herbicide and, more importantly, influence the activity of the microbial populations responsible for its breakdown.

| Environmental Factor | Influence on Degradation Kinetics |

| pH | Affects the chemical form (dissociated or undissociated) of the acid, influencing its bioavailability and susceptibility to microbial attack and hydrolysis. collectionscanada.gc.caresearchgate.net Optimal pH ranges for microbial degradation are typically near neutral. researchgate.net |

| Temperature | Directly impacts microbial metabolic rates and the kinetics of chemical reactions like hydrolysis. acs.orgexpresspolymlett.comnih.govmdpi.com Degradation generally increases with temperature up to an optimal point for microbial activity. researchgate.net |

| Microbial Activity | The density, diversity, and acclimation of the microbial population are paramount. Higher microbial biomass and the presence of specialized degraders accelerate degradation. researchgate.netdntb.gov.ua |

| Organic Matter Content | Soil organic matter can influence degradation in multiple ways. It can serve as a co-metabolite for microbial populations, potentially enhancing degradation. awsjournal.org Conversely, it can also increase the sorption of the herbicide, reducing its bioavailability for microbial uptake and degradation. researchgate.netnih.govmdpi.com |

Bioremediation Strategies for Phenoxy Acid Contaminants

The inherent biodegradability of phenoxypropanoic acids has led to the development of bioremediation strategies aimed at accelerating their removal from contaminated environments. These approaches leverage the metabolic capabilities of microorganisms to detoxify polluted soil and water.

Utilization of Microbial Consortia for Detoxification

Bioremediation efforts often employ microbial consortia, which are mixtures of different microbial species that work synergistically to degrade complex contaminants. researchgate.netnih.govfrontiersin.org The use of a consortium can be more effective than single-strain inoculations because different species may carry out different steps in the degradation pathway, leading to a more complete mineralization of the target compound. researchgate.netmdpi.com

These consortia can be derived from environments previously exposed to phenoxy acids, as these sites are likely to harbor adapted microorganisms. researchgate.net The application of such consortia to contaminated sites, a process known as bioaugmentation, can significantly enhance the rate and extent of herbicide degradation. frontiersin.org The success of this strategy depends on the survival and activity of the introduced microorganisms in the new environment.

Advanced Oxidation Processes in Environmental Breakdown

Advanced Oxidation Processes (AOPs) represent a suite of chemical treatment technologies designed to remove organic pollutants from water and wastewater. wikipedia.orgmdpi.comresearchgate.net These processes are characterized by the in-situ generation of highly reactive oxygen species, most notably the hydroxyl radical (•OH). nih.gov

AOPs, such as ozonation (O₃), UV/H₂O₂ treatment, and Fenton-based reactions, can effectively degrade phenoxypropanoic acids. researchgate.netmdpi.com The hydroxyl radicals produced are powerful, non-selective oxidizing agents that can rapidly break down the herbicide molecule, often leading to complete mineralization into carbon dioxide, water, and inorganic ions. mdpi.com AOPs are particularly useful for treating water sources where microbial degradation may be slow or for polishing effluents from conventional wastewater treatment plants. nih.gov

Uptake, Accumulation, and Elimination in Non-Target Organisms (excluding humans)

No data available for this compound.

Analytical Characterization Techniques in 3 2,4 Dimethylphenoxy Propanoic Acid Research

Spectroscopic Methods for Structural Elucidation and Purity Assessment

Spectroscopic techniques are fundamental in the analysis of 3-(2,4-Dimethylphenoxy)propanoic acid, offering non-destructive and highly detailed information about its molecular structure and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural confirmation of this compound. Both ¹H and ¹³C NMR provide a detailed map of the carbon-hydrogen framework.

In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to the aromatic protons, the two methyl groups on the phenyl ring, and the protons of the propanoic acid side chain would be expected. The chemical shifts (δ) of the aromatic protons are influenced by their position relative to the electron-donating methyl groups and the electron-withdrawing phenoxy group. The protons of the propanoic acid side chain, specifically the methylene groups adjacent to the oxygen and the carbonyl group, would exhibit characteristic chemical shifts and coupling patterns.

¹³C NMR spectroscopy complements the proton data by providing the chemical shifts for each unique carbon atom in the molecule. This includes the carbons of the aromatic ring, the two methyl groups, the methylene carbons of the propanoic acid chain, and the carbonyl carbon. The chemical shift of the carbonyl carbon is particularly diagnostic, typically appearing significantly downfield.

Conformational analysis of the flexible propanoic acid side chain can be investigated through advanced NMR techniques, such as the analysis of vicinal proton-proton coupling constants and Nuclear Overhauser Effect (NOE) experiments. These studies can provide insights into the preferred spatial arrangement of the molecule in solution.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH | 6.5 - 7.2 | 110 - 135 |

| Ar-CH₃ | 2.1 - 2.4 | 15 - 25 |

| O-CH₂ | 3.8 - 4.2 | 60 - 70 |

| CH₂-COOH | 2.5 - 2.9 | 30 - 40 |

| COOH | 10 - 13 | 170 - 180 |

| Aromatic C-O | Not Applicable | 150 - 160 |

| Aromatic C-CH₃ | Not Applicable | 130 - 140 |

Note: These are predicted ranges and actual values may vary depending on the solvent and other experimental conditions.

Mass Spectrometry (MS) Applications in Compound Identification and Metabolite Profiling

Mass spectrometry is a highly sensitive technique used for determining the molecular weight and elemental composition of this compound. In its most common application, Electron Ionization (EI), the molecule is ionized, leading to the formation of a molecular ion (M⁺) and various fragment ions. The fragmentation pattern is a unique fingerprint of the molecule and can be used for its identification.

For this compound (molar mass: 194.23 g/mol ), the mass spectrum would be expected to show a molecular ion peak at m/z 194. Key fragmentation pathways would likely involve cleavage of the ether bond and fragmentation of the propanoic acid side chain. Common fragments would include the 2,4-dimethylphenoxy radical or cation and fragments corresponding to the loss of the carboxyl group.

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS) or gas chromatography (GC-MS), is also a critical tool for metabolite profiling. These hyphenated techniques allow for the separation and identification of metabolites of this compound in biological samples, providing insights into its metabolic fate.

Table 2: Predicted Mass Spectrometry Data for this compound Adducts

| Adduct | m/z (mass to charge ratio) |

| [M+H]⁺ | 195.10158 |

| [M+Na]⁺ | 217.08352 |

| [M-H]⁻ | 193.08702 |

| [M+NH₄]⁺ | 212.12812 |

| [M+K]⁺ | 233.05746 |

| [M]⁺ | 194.09375 |

Data sourced from predicted values.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Quantitative Determination and Protonation Studies

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable technique for the quantitative analysis of this compound, particularly for determining its concentration in solutions. The aromatic ring in the molecule contains a chromophore that absorbs UV light at specific wavelengths.

The UV spectrum of this compound is expected to show characteristic absorption bands in the UV region, typically around 220-230 nm and 275-285 nm, which are characteristic of substituted benzene (B151609) rings. The exact position and intensity of these absorption maxima (λmax) can be influenced by the solvent polarity and the pH of the solution.

By creating a calibration curve of absorbance versus concentration at a fixed wavelength, the concentration of an unknown sample can be accurately determined. Furthermore, changes in the UV-Vis spectrum with varying pH can be used to study the protonation and deprotonation of the carboxylic acid group and to determine its pKa value.

Chromatographic Separation and Quantification Methodologies

Chromatographic techniques are essential for the separation, purification, and quantification of this compound from complex mixtures.

High-Performance Liquid Chromatography (HPLC) for Analysis, Purification, and Enantiomeric Separation

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis and purification of phenoxypropanoic acids. In reversed-phase HPLC, a nonpolar stationary phase is used with a polar mobile phase, allowing for the separation of compounds based on their hydrophobicity.

For the analysis of this compound, a C18 column is commonly employed with a mobile phase consisting of a mixture of water (often acidified with formic or acetic acid to suppress ionization of the carboxylic acid) and an organic modifier like acetonitrile or methanol. Detection is typically achieved using a UV detector set at one of the absorption maxima of the compound.

HPLC is also crucial for the enantiomeric separation of chiral phenoxypropanoic acids. Since this compound is not chiral, this specific application is more relevant to its substituted analogs that possess a chiral center. For such compounds, chiral stationary phases (CSPs) are used to resolve the enantiomers. Polysaccharide-based and protein-based CSPs have proven effective for the enantiomeric separation of various acidic compounds. nih.govphenomenex.com

Table 3: Typical HPLC Parameters for the Analysis of Phenoxy Acid Herbicides

| Parameter | Condition |

| Column | C18 (Reversed-Phase) |

| Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid |

| Detection | UV at 280 nm |

| Flow Rate | 1.0 mL/min |

These are general parameters and may require optimization for specific applications.

Gas Chromatography (GC) for Volatile Phenoxy Acid Analysis

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. However, due to the low volatility and polar nature of carboxylic acids like this compound, direct analysis by GC is challenging and can lead to poor peak shape and low sensitivity.

To overcome these limitations, a derivatization step is typically required to convert the carboxylic acid into a more volatile and less polar ester derivative. Common derivatization reagents include diazomethane, pentafluorobenzyl bromide (PFBBr), or silylating agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). nih.govoup.comoup.comresearchgate.net

Once derivatized, the resulting ester can be readily analyzed by GC, often coupled with a mass spectrometer (GC-MS) for definitive identification. nih.govoup.comoup.comresearchgate.net The use of a flame ionization detector (FID) or an electron capture detector (ECD) for halogenated derivatives can also provide high sensitivity.

Table 4: Common Derivatization Reagents for GC Analysis of Carboxylic Acids

| Reagent | Derivative Formed | Key Features |

| Diazomethane | Methyl ester | Highly efficient but toxic and explosive. |

| Pentafluorobenzyl bromide (PFBBr) | Pentafluorobenzyl ester | Forms electron-capturing derivatives suitable for ECD. |

| N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Trimethylsilyl ester | Versatile and forms thermally stable derivatives. |

Advanced Chromatographic Coupled Techniques (e.g., GC/MS, LC-MS, UPLC)

The accurate identification and quantification of this compound, particularly at trace levels in complex mixtures, necessitate the use of advanced analytical techniques that couple high-resolution chromatographic separation with sensitive and specific detection. Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), and Ultra-Performance Liquid Chromatography (UPLC) are powerful hyphenated techniques widely employed for this purpose.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique for the analysis of volatile and semi-volatile compounds. colostate.edu Due to the carboxylic acid group, this compound is a polar compound with low volatility, making direct analysis by GC challenging. Therefore, a chemical derivatization step is essential to convert the acid into a more volatile and thermally stable ester, such as a methyl or pentafluorobenzyl ester. nih.govresearchgate.net This process reduces the polarity and improves the chromatographic behavior of the analyte. researchgate.netmdpi.com

The derivatized sample is injected into the gas chromatograph, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the analytical column. technologynetworks.cometamu.edu The separated components then enter the mass spectrometer, which acts as a detector. resolvemass.ca In the MS, molecules are ionized, typically by electron impact (EI), causing them to fragment into characteristic patterns. nist.gov The mass spectrometer sorts these fragments based on their mass-to-charge ratio (m/z), producing a unique mass spectrum that serves as a molecular fingerprint for definitive identification. technologynetworks.com This high specificity allows for the reliable identification of this compound even in complex sample matrices. nist.gov

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is highly effective for analyzing polar, non-volatile, and thermally sensitive compounds like this compound, often without the need for derivatization. researchgate.net The technique separates compounds in a liquid mobile phase based on their interactions with a solid stationary phase, typically a C18 reversed-phase column. econference.iounitedchem.com For acidic compounds like phenoxyalkanoic acids, the mobile phase is often acidified (e.g., with formic or acetic acid) to ensure the analyte is in its neutral, protonated form, which improves retention and peak shape. econference.io

After separation by LC, the analyte flows into the mass spectrometer. Electrospray ionization (ESI) is the most common ionization technique for this class of compounds, and it is typically operated in negative ion mode (ESI-) to deprotonate the carboxylic acid group, forming a negatively charged molecular ion [M-H]⁻. econference.ionih.govnih.gov Tandem mass spectrometry (MS/MS) is frequently used for enhanced selectivity and sensitivity. econference.io In MS/MS, the precursor molecular ion is selected and fragmented to produce specific product ions. By monitoring for these specific precursor-to-product ion transitions in what is known as Multiple Reaction Monitoring (MRM) mode, the instrument can achieve very low detection limits and high confidence in quantification, minimizing interference from other components in the sample. econference.io

Ultra-Performance Liquid Chromatography (UPLC)

UPLC represents a significant advancement in liquid chromatography, operating on the same principles as conventional HPLC but utilizing columns packed with smaller stationary phase particles (typically less than 2 µm). monadlabtech.comijpmbs.combenthamopen.com This reduction in particle size, combined with operation at higher pressures, leads to dramatic improvements in separation performance. monadlabtech.com

When coupled with mass spectrometry, UPLC-MS provides several key advantages for the analysis of this compound:

Higher Resolution: Sharper and narrower peaks allow for better separation of the target analyte from closely related compounds or matrix interferences. monadlabtech.com

Increased Speed: Analysis times can be significantly reduced without sacrificing separation quality, increasing sample throughput. monadlabtech.com

Enhanced Sensitivity: The sharper peaks result in a higher signal-to-noise ratio, leading to lower detection limits. monadlabtech.com

Modern analytical methods for phenoxyalkanoic acids and other phytohormones increasingly rely on UPLC-MS/MS systems to achieve the sensitivity and selectivity required for trace-level analysis in complex matrices like food and environmental samples. nih.govnih.gov

| Technique | Principle | Sample Preparation | Key Advantages for this compound | Typical Ionization Mode |

|---|---|---|---|---|

| GC-MS | Separation of volatile compounds in a gas phase followed by mass-based detection. | Requires derivatization (e.g., esterification) to increase volatility. | Provides excellent chromatographic separation and highly specific identification through characteristic fragmentation patterns. | Electron Impact (EI) |

| LC-MS/MS | Separation of compounds in a liquid phase followed by highly selective mass-based detection. | Often requires only simple extraction and filtration; derivatization is usually not needed. | Ideal for polar, non-volatile acids. High sensitivity and selectivity using MRM mode. | Electrospray (ESI) in Negative Mode |

| UPLC-MS | An advanced form of LC-MS using smaller column particles for enhanced performance. | Same as LC-MS, but may require cleaner extracts due to smaller column frits. | Faster analysis times, superior resolution, and increased sensitivity compared to conventional LC-MS. | Electrospray (ESI) in Negative Mode |

Advanced Analytical Approaches in Complex Biological and Environmental Matrices

Analyzing this compound in complex biological and environmental samples, such as fermentation broths or biorefinery process streams, presents unique challenges. These matrices contain a multitude of interfering compounds that can complicate separation and detection. researchgate.netnih.gov Advanced analytical approaches are required not only for accurate quantification but also for real-time process monitoring and control.

Near-Infrared Spectroscopy for Process Monitoring in Biorefineries

Near-Infrared (NIR) spectroscopy is a rapid, non-destructive analytical technique that has emerged as a powerful Process Analytical Technology (PAT) tool for monitoring bioprocesses in real-time. researchgate.net It operates by measuring the absorption of light in the NIR region of the electromagnetic spectrum (approximately 800-2500 nm), which corresponds to overtones and combinations of molecular vibrations, particularly of C-H, O-H, and N-H bonds found in organic molecules. nih.gov

In the context of a biorefinery producing or utilizing organic acids like this compound, NIR spectroscopy offers the ability to monitor key process parameters directly within the bioreactor. nih.gov This can be achieved by using a steam-sterilizable fiber-optic probe immersed in the fermentation broth, allowing for continuous, in-line data acquisition without the need for sample withdrawal. nih.govnih.gov

The utility of NIR spectroscopy lies in its ability to provide a holistic snapshot of the chemical composition of the fermentation medium. nih.gov However, since NIR spectra contain broad, overlapping absorption bands from multiple components (water, substrate, product, biomass, etc.), chemometric methods are essential to extract meaningful quantitative information. nih.govsrce.hr Multivariate calibration models, such as Partial Least Squares (PLS) regression, are developed by correlating the NIR spectral data with reference values obtained from traditional offline analyses (e.g., HPLC) for a set of calibration samples. nih.govnih.gov

Once a robust calibration model is built and validated, it can be used to predict the concentration of this compound and other critical parameters (like substrate consumption or biomass growth) in real-time during subsequent fermentation runs. nih.govresearchgate.net This continuous stream of data enables operators to monitor the process trajectory, ensure batch-to-batch consistency, and implement advanced control strategies to optimize yield and productivity. nih.gov For instance, the feed rate of a precursor substrate could be dynamically adjusted based on the real-time predicted concentration of the product, maintaining optimal production conditions throughout the bioprocess. researchgate.net

| Parameter | Description |

|---|---|

| Principle | Measures absorption of near-infrared light (800-2500 nm) related to molecular vibrations of organic compounds. nih.gov |

| Implementation | An in-line fiber-optic probe is inserted directly into the bioreactor for continuous, non-destructive measurements. nih.gov |

| Data Analysis | Requires chemometric modeling (e.g., Partial Least Squares) to correlate spectral data with analyte concentrations determined by a reference method (e.g., HPLC). nih.govsrce.hr |

| Application in Biorefineries | Enables real-time, simultaneous monitoring of multiple process variables, including substrates, products (organic acids), and biomass. researchgate.netazooptics.com |

| Key Advantage | Provides immediate data for process understanding and control, facilitating optimization and ensuring consistent product quality without manual sampling. nih.govresearchgate.net |

Structure Activity Relationship Sar Studies of Phenoxypropanoic Acids

Correlating Structural Features with Auxin-Like and Plant Growth Regulatory Activity

Phenoxypropanoic acids are recognized for their auxin-like activity, mimicking the effects of the natural plant hormone indole-3-acetic acid (IAA). This activity is highly dependent on the substitution pattern on the phenoxy ring and the nature of the propanoic acid side chain.

The auxin-like activity of phenoxypropanoic acids is significantly influenced by the type, position, and number of substituents on the aromatic ring. For instance, in the closely related phenoxyacetic acids, halogen substitution at the 4-position of the phenoxy ring is often important for high auxin activity. The presence of methyl groups at the 2- and 4-positions in 3-(2,4-Dimethylphenoxy)propanoic acid contributes to the molecule's specific auxin-like properties. These substitutions can affect the molecule's electronic distribution and its ability to fit into the auxin receptor binding site.

The propanoic acid side chain is another critical determinant of activity. The length of the alkyl chain, the presence of substituents on the chain, and its attachment point to the phenoxy oxygen all play a role. For many phenoxyalkanoic acids, an acetic or propanoic acid side chain is optimal for auxin activity. Modifications to this side chain, such as increasing its length, can alter the biological response, sometimes leading to antagonistic or herbicidal effects. The carboxyl group is essential for activity, as it is believed to interact with key amino acid residues in the auxin receptor complex.

| Structural Feature | Impact on Auxin-Like Activity | Example Compound |

|---|---|---|

| Substitution at 4-position of Phenoxy Ring | Often enhances activity (e.g., halogen) | 2,4-Dichlorophenoxyacetic acid (2,4-D) |

| Methyl Substitution on Phenoxy Ring | Modulates receptor binding and selectivity | This compound |

| Propanoic Acid Side Chain | Optimal for auxin activity in many cases | Mecoprop (B166265) (MCPP) |

| Carboxyl Group | Essential for binding to the auxin receptor | Indole-3-acetic acid (IAA) |

Phenoxypropanoic acids with a chiral center at the alpha-carbon of the propanoic acid side chain, such as 2-(2,4-dichlorophenoxy)propanoic acid (Dichlorprop), exhibit stereoselectivity in their biological activity. Typically, one enantiomer (often the R-enantiomer) displays significantly higher auxin-like or herbicidal activity than the other. nih.gov This stereospecificity strongly suggests a three-point attachment model for the interaction of these molecules with their receptor, where the spatial arrangement of the phenoxy ring, the carboxyl group, and the alpha-methyl group is crucial for a precise fit. mdpi.com The more active enantiomer is thought to bind more effectively to the auxin receptor, leading to a more potent biological response. mdpi.com For this compound, if a chiral center were introduced, similar stereochemical discrimination would be expected.

SAR in Herbicidal Efficacy and Selectivity

Many phenoxypropanoic acids are potent herbicides, a property that is also governed by their chemical structure. Their herbicidal action often stems from their ability to induce uncontrolled growth in susceptible plants by overwhelming the natural auxin signaling pathways. plantsjournal.com

The herbicidal efficacy of aryloxyphenoxypropionate (APP) herbicides, a class that includes derivatives of phenoxypropanoic acid, is often attributed to their inhibition of the acetyl-CoA carboxylase (ACCase) enzyme in grasses. mdpi.comjlu.edu.cn This mode of action is distinct from the auxin-mimicking activity. The structural features required for ACCase inhibition are specific and include the aryloxyphenoxy moiety and the propionate (B1217596) group. Substituents on the phenyl ring play a key role in determining the potency and selectivity of these herbicides. jocpr.com For instance, the presence and position of chlorine or methyl groups can influence how tightly the herbicide binds to the target enzyme. ontosight.ai The selectivity between monocotyledonous (grasses) and dicotyledonous (broadleaf) plants is a critical aspect of their utility in agriculture and is also dictated by subtle structural differences. nih.gov

SAR in Exploratory Antimicrobial and Anticancer Properties of Phenoxy Acid Derivatives

Recent research has begun to explore the potential of phenoxy acid derivatives as antimicrobial and anticancer agents. These preliminary studies suggest that the structural modifications that govern herbicidal and plant growth regulatory activities also influence their effects on microbial and cancer cells.

| Compound Class | Key Structural Features for Activity | Observed Biological Effect |

|---|---|---|

| Chlorinated 3-Phenylpropanoic Acids | Presence of chlorine and hydroxyl groups on the phenyl ring | Significant and selective antimicrobial activity. nih.gov |

| 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives | Incorporation of heterocyclic substituents | Potent and broad-spectrum antimicrobial activity. nih.gov |

| Quinoxaline Phenoxypropionic Acid Derivatives | 7-halo-2-quinoxalinoxy residue | Antitumor activity against various cancer cell lines. researchgate.net |

| 3-hydroxy-2,2-dimethyl-propionic acid methyl ester derivatives | Structure modification of the model ester | Selective inhibition of colon cancer cell proliferation. rsc.org |

Rational Design of Phenoxypropanoic Acid Derivatives with Enhanced or Modified Biological Profiles

The insights gained from SAR studies are instrumental in the rational design of new phenoxypropanoic acid derivatives with improved biological activities. nih.gov By systematically modifying the structure of lead compounds, researchers can aim to enhance potency, increase selectivity, or even introduce novel biological functions. nih.gov

For example, in the development of new herbicides, SAR data can guide the synthesis of analogues with a broader weed control spectrum or improved crop safety. mdpi.com This might involve altering the substitution pattern on the phenoxy ring to optimize binding to the target enzyme in weeds while minimizing interaction with the corresponding enzyme in crops.

In the pharmaceutical realm, the rational design of phenoxypropanoic acid derivatives could lead to the development of new therapeutic agents. By understanding the structural requirements for antimicrobial or anticancer activity, medicinal chemists can design and synthesize novel compounds with enhanced efficacy and reduced toxicity. mdpi.com This process often involves computational modeling and molecular docking studies to predict how structural changes will affect the binding of the molecule to its biological target. mdpi.comresearchgate.net

Computational Chemistry and Theoretical Modeling of 3 2,4 Dimethylphenoxy Propanoic Acid

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule at the electronic level. DFT methods are favored for their balance of accuracy and computational efficiency, making them suitable for studying molecules of this size.

Prediction of Molecular Geometry, Conformation, and Electronic Structure

The flexibility of the propanoic acid side chain and its attachment to the dimethylphenoxy ring via an ether linkage allows for multiple conformations. DFT can be used to explore the potential energy surface of the molecule to identify various stable conformers and calculate their relative energies. This information is crucial, as the biological activity of a molecule often depends on its ability to adopt a specific conformation.

Furthermore, DFT provides a detailed picture of the electronic structure. Calculations can determine the distribution of electron density, molecular orbital energies (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and the molecular electrostatic potential (MEP). The HOMO-LUMO energy gap is a critical parameter, as it indicates the molecule's chemical reactivity and kinetic stability. researchgate.netwmocollege.ac.in The MEP map highlights regions of positive and negative electrostatic potential on the molecular surface, which are key to understanding intermolecular interactions, including hydrogen bonding and docking with receptor sites. wmocollege.ac.in

Table 1: Predicted Molecular and Electronic Properties from DFT This table illustrates the types of data that would be generated from DFT calculations for 3-(2,4-Dimethylphenoxy)propanoic acid. Specific values are pending dedicated computational studies.

| Parameter | Description | Significance |

|---|---|---|

| Optimized Bond Lengths (Å) | Calculated distances between bonded atoms (e.g., C-C, C-O, O-H). | Defines the precise molecular geometry. |

| Optimized Bond Angles (°) | Calculated angles between adjacent bonds. | Determines the molecule's shape and steric profile. |

| Dihedral Angles (°) | Rotation around chemical bonds, defining conformers. | Reveals the molecule's flexibility and preferred 3D shapes. |

| HOMO Energy (eV) | Energy of the highest occupied molecular orbital. | Indicates the ability to donate electrons (nucleophilicity). |

| LUMO Energy (eV) | Energy of the lowest unoccupied molecular orbital. | Indicates the ability to accept electrons (electrophilicity). |

| HOMO-LUMO Gap (eV) | The energy difference between HOMO and LUMO. researchgate.net | Relates to chemical reactivity and stability. |

| Molecular Electrostatic Potential | Distribution of charge on the molecular surface. | Predicts sites for electrophilic and nucleophilic attack and intermolecular interactions. |

Elucidation of Reaction Mechanisms and Transition States in Synthesis and Degradation

DFT is a powerful tool for investigating the pathways of chemical reactions. For this compound, this includes modeling its synthesis and potential degradation processes. By calculating the energies of reactants, products, intermediates, and transition states, a complete energy profile for a reaction can be constructed.

This allows for the determination of activation energies, which are crucial for understanding reaction rates and identifying the most favorable reaction pathway. For instance, in a synthetic route, DFT could be used to compare different potential mechanisms and predict the conditions that would favor the desired product. Similarly, in environmental degradation studies, DFT can help elucidate the mechanisms of breakdown, such as hydrolysis or oxidation, by identifying the most likely points of initial attack on the molecule and the subsequent steps in the degradation cascade.

Molecular Dynamics Simulations for Ligand-Target Interactions

While quantum mechanics provides a static picture of a molecule, molecular dynamics (MD) simulations offer a view of its dynamic behavior over time. MD simulations are particularly useful for studying the interaction between a ligand, such as this compound, and a biological target, like a receptor protein. researchgate.net

In an MD simulation, the atoms of the ligand and the target protein are modeled as particles, and their movements are calculated over time by solving Newton's equations of motion. This allows for the observation of how the ligand binds to the receptor, the stability of the resulting complex, and the conformational changes that may occur in both the ligand and the protein upon binding.

Key insights from MD simulations include the calculation of binding free energies, which provide a quantitative measure of the affinity between the ligand and its target. researchgate.net These simulations can also reveal the specific intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex, providing a detailed understanding of the binding mode at an atomic level. researchgate.net

In Silico Approaches for Predicting Biological Activity and Environmental Fate

In silico methods encompass a broad range of computational techniques used to predict the properties of chemicals without the need for laboratory experiments. These approaches are crucial for the early-stage assessment of new compounds. rsc.org

For predicting biological activity, Quantitative Structure-Activity Relationship (QSAR) models are often employed. rsc.org QSAR models are statistical models that correlate the chemical structure of a series of compounds with their measured biological activity. If a QSAR model has been developed for a class of compounds similar to this compound (e.g., phenoxy herbicides), it could be used to predict its potential activity. rsc.org

Predicting the environmental fate of a chemical involves estimating its persistence, bioaccumulation, and mobility. Computational tools can predict key physicochemical properties such as the octanol-water partition coefficient (logP), water solubility, and vapor pressure. These properties are then used in models to estimate how the compound will distribute in different environmental compartments (air, water, soil) and its potential to be broken down by biological or chemical processes. researchgate.net Toxicological properties, such as potential carcinogenicity or hepatotoxicity, can also be predicted using in silico models that identify structural alerts or use machine learning algorithms trained on large datasets of toxicological data. researchgate.netacs.org

Table 2: In Silico Predictions for Biological and Environmental Profile This table outlines the parameters typically predicted through in silico modeling for a compound like this compound. Specific values require dedicated modeling studies.

| Prediction Type | Parameter | Significance |

|---|---|---|

| Biological Activity | QSAR-predicted activity (e.g., herbicidal) | Estimates potential efficacy based on structural features. |

| Toxicity Prediction (e.g., acute oral toxicity, carcinogenicity) | Provides an early assessment of potential hazards. nih.gov | |

| Environmental Fate | LogP (Octanol-Water Partition Coefficient) | Indicates potential for bioaccumulation. |

| Water Solubility | Affects mobility in aquatic environments. | |

| Persistence (e.g., biodegradation half-life) | Estimates how long the compound will remain in the environment. |

Docking Studies and Receptor Binding Predictions (e.g., Auxin Receptors)

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor to form a stable complex. nih.govnih.gov For this compound, which is structurally related to auxin-like herbicides, docking studies would be highly relevant for predicting its interaction with auxin receptors, such as the TIR1 protein. researchgate.net

The docking process involves placing the ligand into the binding site of the receptor in various conformations and orientations. A scoring function is then used to evaluate the "goodness of fit" for each pose, estimating the binding affinity. The results of a docking study can predict whether a compound is likely to bind to a particular receptor and can reveal the key interactions (e.g., hydrogen bonds, hydrophobic interactions) that are responsible for binding. nih.gov

These predictions are invaluable for understanding the mechanism of action of the compound and can guide the design of new molecules with improved affinity or selectivity. For example, if docking studies suggest that this compound binds to an auxin receptor, this would support the hypothesis that it may act as a plant growth regulator. pnas.org

Emerging Research Applications and Future Directions for Phenoxypropanoic Acid Chemistry

Development of Novel Plant Growth Regulators and Herbicides with Improved Efficacy and Specificity

Phenoxypropionic acids, as a class, are well-established as synthetic auxins, a type of plant growth regulator. ontosight.aiwikipedia.org At varying concentrations, these compounds can either stimulate or inhibit plant growth, making them valuable as both growth promoters and herbicides. ontosight.aimt.gov The herbicidal action of phenoxy herbicides stems from their ability to mimic the natural plant hormone indole-3-acetic acid (IAA), leading to uncontrolled growth and eventual death in susceptible broadleaf plants. wikipedia.org

The development of novel plant growth regulators and herbicides is focused on enhancing efficacy against target weeds while ensuring selectivity for crop safety. Research into derivatives of 2-phenoxypropionic acid has highlighted their potential as herbicides. ontosight.ai Furthermore, significant efforts are being made to design new herbicides based on the aryloxyphenoxypropionate motif that target key enzymes in plants, such as acetyl-CoA carboxylase (ACCase). mdpi.commdpi.com These next-generation herbicides aim to overcome the challenge of weed resistance to existing products. jocpr.com

While extensive research exists for compounds like 2,4-D and mecoprop (B166265), specific studies detailing the development of 3-(2,4-Dimethylphenoxy)propanoic acid as a plant growth regulator or herbicide with improved efficacy and specificity are not yet widely published. wikipedia.orgchemcess.com Future research would need to evaluate its auxin-like activity and its potential as a selective herbicide, possibly through the synthesis and screening of various derivatives.

Table 1: Examples of Phenoxyalkanoic Acids and their Primary Application

| Compound Name | Chemical Family | Primary Application |

| 2,4-Dichlorophenoxyacetic acid (2,4-D) | Phenoxyacetic acid | Selective Herbicide |

| Mecoprop (MCPP) | Phenoxypropionic acid | Selective Herbicide |

| Dichlorprop (B359615) (2,4-DP) | Phenoxypropionic acid | Selective Herbicide |

| 2-(4-hydroxyphenoxy)propanoic acid | Phenoxypropionic acid | Intermediate for herbicide synthesis |

This table provides examples of related compounds to illustrate the applications within the broader chemical family.

Innovations in Agrochemical Design and Formulation

The effectiveness of an active ingredient in an agrochemical is highly dependent on its formulation. Innovations in this area are aimed at improving the stability, solubility, and delivery of the active compound to the target, as well as enhancing user safety and environmental profile. pcc.eu For phenoxy herbicides, formulations can include water-soluble salts or oil-soluble/emulsifiable esters. chemcess.com The choice of formulation affects the compound's physicochemical properties and its penetration into the plant. encyclopedia.pub

Modern agrochemical design focuses on creating formulations that are effective at lower application rates and have reduced environmental impact. awsjournal.org This includes the development of suspension concentrates (SC) and emulsifiable concentrates (EC) that offer excellent stability and dispersion upon dilution. crodaagriculture.com There is also a growing interest in nano-formulations and microencapsulation to provide controlled release of the active ingredient.

Currently, there is a lack of publicly available research on innovative agrochemical designs and formulations specifically for this compound. Future work in this area could explore the development of novel delivery systems for this compound to enhance its potential efficacy as a plant growth regulator or herbicide.

Utilization of Phenoxypropanoic Acid Derivatives as Biochemical Probes and Chemical Tools in Plant Biology Research

Chemical biology provides powerful tools for dissecting complex biological processes in plants. Small molecules can be used as probes to study protein function and signaling pathways. Synthetic auxins, a class to which phenoxypropanoic acids belong, are valuable tools in plant research, particularly for studying plant development. mt.gov

While the broader class of synthetic auxins is used in research, there is currently no specific information available on the utilization of this compound or its derivatives as biochemical probes or chemical tools in plant biology. The development of fluorescently tagged or photo-activatable derivatives of this compound could open up new avenues for studying auxin perception, transport, and signaling in plants.

Exploration of Phenoxy Acid Derivatives as Building Blocks in Advanced Materials and Polymer Science

The structural features of phenoxy acid derivatives make them interesting candidates as building blocks for advanced materials and polymers. For instance, a structurally similar compound, 3-(2-Formylphenoxy)propanoic acid, has been synthesized as a precursor for asymmetric poly(p-phenylene vinylene) (PPV)-type oligomers. nih.govresearchgate.net These materials are promising for applications in organic electronics and non-linear optics. nih.gov

The synthesis of polyesters from biorenewable sources, such as those derived from ethyl vanillin (B372448) to create monomers like 3-(4-acetoxy-3-ethoxyphenyl) propanoic acid, highlights the potential for creating polymers with valuable thermal and mechanical properties. researchgate.net

Specific research on the use of this compound as a building block in advanced materials and polymer science has not been identified. However, its structure suggests that it could be explored for the synthesis of novel polyesters or other polymers with unique properties, warranting further investigation in this area.

Design of Environmentally Benign Phenoxy Acid Analogues with Enhanced Biodegradability

A significant focus of modern chemical research is the design of products that are effective for their intended purpose but readily degrade in the environment to minimize long-term impact. The environmental fate of phenoxy acid herbicides, such as their persistence in soil and water, is a subject of ongoing study. nih.gov Microbial degradation is a key process in the breakdown of these compounds in the environment. nih.gov

Research has been conducted on the biodegradation of related compounds, such as 3-phenoxybenzoic acid, by bacterial strains. nih.gov The goal is to identify or engineer microorganisms that can efficiently mineralize these herbicides. Another approach is to design analogues of existing herbicides with modified structures that are more susceptible to microbial degradation. mdpi.com

There is no specific research available on the design of environmentally benign analogues of this compound with enhanced biodegradability. Future research could focus on introducing functional groups that facilitate microbial breakdown or exploring its degradation pathways in different environmental conditions.

Integration of Omics Technologies (e.g., transcriptomics, metabolomics) in Phenoxy Acid Research to Uncover Broader Biological Impacts

Omics technologies, such as transcriptomics and metabolomics, have revolutionized biological research by allowing for a global analysis of genes, proteins, and metabolites. nih.govmdpi.com These approaches can provide a comprehensive understanding of how a chemical compound affects a plant at the molecular level. nih.govresearchgate.net

In the context of phenoxy herbicides, metabolomics has been used as a read-across tool to predict the toxicity of one compound based on the data from structurally similar compounds. researchgate.net For example, the toxicity profile of mecoprop (MCPP) has been predicted using data from MCPA and dichlorprop (2,4-DP). researchgate.net Transcriptomics can reveal changes in gene expression in response to chemical exposure, providing insights into the mechanisms of action and potential off-target effects. nih.gov

Table 2: Key Omics Technologies and Their Application in Phenoxy Acid Research

| Omics Technology | Description | Potential Application for this compound |

| Transcriptomics | Study of the complete set of RNA transcripts produced by an organism. | Identify genes and pathways affected by the compound; understand its mode of action. |

| Metabolomics | Study of the complete set of small-molecule metabolites within a cell, tissue, or organism. | Characterize the biochemical phenotype in response to the compound; identify biomarkers of exposure and effect. |

| Proteomics | Study of the complete set of proteins produced by an organism. | Identify protein targets of the compound; understand post-translational modifications. |

This table outlines the potential of omics technologies for future research on the specified compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.